trans-2-(4-n-Butylphenyl)cyclohexanol
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Overview
Description
trans-2-(4-n-Butylphenyl)cyclohexanol: is an organic compound with the molecular formula C16H24O It is a cyclohexanol derivative where the hydroxyl group is attached to the second carbon of the cyclohexane ring, and a butyl-substituted phenyl group is attached to the same carbon in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-n-Butylphenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-n-butylphenylmagnesium bromide (Grignard reagent).
Grignard Reaction: The Grignard reagent is reacted with cyclohexanone to form the corresponding alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-n-Butylphenyl)cyclohexanol can undergo oxidation reactions to form ketones or aldehydes.
Reduction: It can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in studying the effects of cyclohexanol derivatives on biological systems.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Mechanism of Action
The mechanism of action of trans-2-(4-n-Butylphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butylphenyl group can interact with hydrophobic regions of proteins or membranes, affecting their activity .
Comparison with Similar Compounds
trans-2-Phenylcyclohexanol: Similar structure but lacks the butyl group.
trans-2-(4-Methylphenyl)cyclohexanol: Similar structure with a methyl group instead of a butyl group.
Uniqueness:
Properties
Molecular Formula |
C16H24O |
---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-(4-butylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-2-3-6-13-9-11-14(12-10-13)15-7-4-5-8-16(15)17/h9-12,15-17H,2-8H2,1H3 |
InChI Key |
UGSNDJFIMCVSKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2CCCCC2O |
Origin of Product |
United States |
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